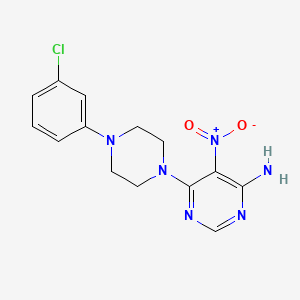![molecular formula C18H17F3N4O3 B2938669 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea CAS No. 1396866-77-5](/img/structure/B2938669.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C18H17F3N4O3 and its molecular weight is 394.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The crystal structure of similar compounds, including those with pyrimidinyl and dioxolyl groups, has been extensively studied to understand the spatial arrangement and interactions at the molecular level. For instance, the crystal structure analysis of cyclosulfamuron, a pyrimidinylsulfonylurea herbicide, reveals dihedral angles and intramolecular hydrogen bonding patterns that contribute to its biological activity (Kang et al., 2015).
Synthesis and Antioxidant Activity
Compounds containing urea, benzaldehyde, and ethyl acetoacetate have been synthesized and evaluated for their antioxidant activity. This process involves a series of reactions that lead to the formation of Schiff bases and their derivatives, showcasing the synthetic versatility and potential therapeutic uses of urea-containing compounds (George et al., 2010).
Heterocyclic Compound Preparation and Characterization
The preparation and characterization of coumarin substituted heterocyclic compounds in dioxin-ethanol medium have been detailed, where urea derivatives exhibit high antioxidant activities. Such research highlights the importance of structural modification in enhancing biological efficacy (Abd-Almonuim et al., 2020).
Catalytic Applications in Organic Synthesis
Urea derivatives have been utilized in the catalytic synthesis of other organic molecules, demonstrating their role in facilitating chemical transformations. For example, the catalytic oxidative carbonylation of amino moieties to ureas and related compounds is a significant reaction for synthesizing high-value chemicals from simple building blocks (Mancuso et al., 2015).
Antimicrobial and Anticancer Activities
Novel pyrimidine derivatives, including those synthesized from urea and other reagents, have been screened for antimicrobial and anticancer activities. This research underscores the potential of pyrimidine-based compounds in developing new therapeutic agents (El-Sawy et al., 2013).
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O3/c19-18(20,21)15-8-12(10-1-2-10)24-16(25-15)5-6-22-17(26)23-11-3-4-13-14(7-11)28-9-27-13/h3-4,7-8,10H,1-2,5-6,9H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHDBEWDUKYDTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)CCNC(=O)NC3=CC4=C(C=C3)OCO4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

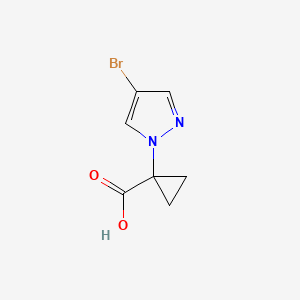
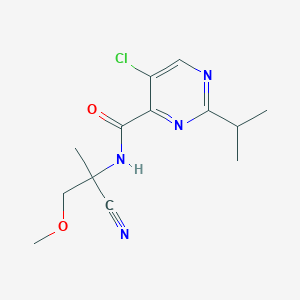
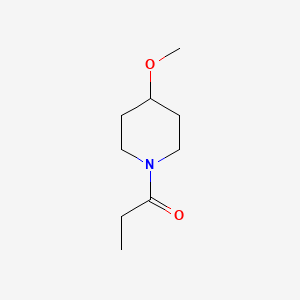
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2938592.png)


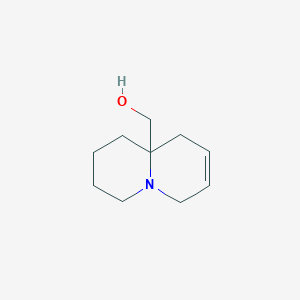
![N-(4-cyanophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2938599.png)
![N,N-dimethyl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine-3-carboxamide](/img/structure/B2938600.png)
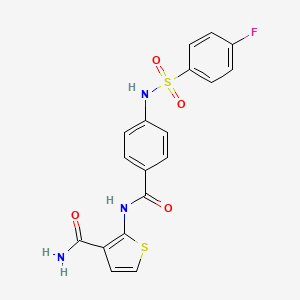
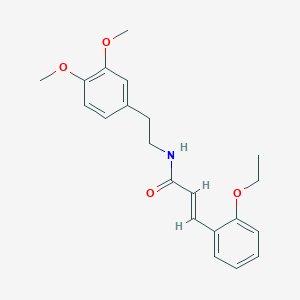
![(4S,5'S,7S,8R,9S,11R,13R,14R,16R)-5',7,9,13-Tetramethyl-5'-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxolane]-11,14,16-triol](/img/structure/B2938607.png)
![dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate](/img/structure/B2938608.png)
